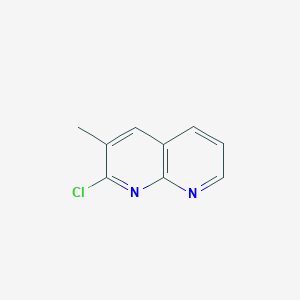

2-Chloro-3-methyl-1,8-naphthyridine

Description

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-3-methyl-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-5-7-3-2-4-11-9(7)12-8(6)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPDSIDZIGXNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CC=C2)N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857631 | |

| Record name | 2-Chloro-3-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-45-9 | |

| Record name | 2-Chloro-3-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Methyl 1,8 Naphthyridine and Its Precursors

Foundational and Advanced Approaches to 1,8-Naphthyridine (B1210474) Scaffold Construction

The construction of the 1,8-naphthyridine ring system is a cornerstone of synthesizing derivatives like 2-chloro-3-methyl-1,8-naphthyridine. Several classical and modern synthetic reactions are employed for this purpose.

Vilsmeier-Haack Cyclization for Halogenated Formylnaphthyridines

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.com In the context of 1,8-naphthyridine synthesis, it has been effectively utilized to produce key precursors like 2-chloro-3-formyl-1,8-naphthyridine. eurjchem.comekb.egresearchgate.netresearchgate.net This reaction typically involves the use of a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) reagent, which together form the electrophilic Vilsmeier reagent (a chloroiminium salt). wikipedia.orgorganic-chemistry.orgjk-sci.com

A common strategy involves the cyclization of N-(pyridin-2-yl)acetamide. eurjchem.comekb.egresearchgate.netresearchgate.net The Vilsmeier reagent, formed in situ from DMF and POCl₃, facilitates the cyclization and concomitant formylation and chlorination of the acetamide (B32628) derivative. ekb.egresearchgate.netyoutube.com This one-pot process provides a direct route to 2-chloro-3-formyl-1,8-naphthyridine, which can then be further manipulated to introduce the methyl group at the 3-position. eurjchem.comresearchgate.netresearchgate.net The reaction mechanism involves the formation of the Vilsmeier reagent, which then acts as an electrophile in an intramolecular cyclization. organic-chemistry.orgyoutube.com The reaction conditions, such as temperature, can be controlled to optimize the yield of the desired halogenated formylnaphthyridine. nih.gov

| Starting Material | Reagents | Product | Reference |

| N-(pyridin-2-yl)acetamide | DMF, POCl₃ | 2-Chloro-3-formyl-1,8-naphthyridine | eurjchem.comekb.egresearchgate.netresearchgate.net |

| Acetanilides | Vilsmeier-Haack reagent (in micellar media) | 2-Chloro-3-formylquinolines | researchgate.net |

| N-(pyridin-2-yl)acetamides with electron-donating groups | POCl₃, DMF | 2-Chloro-1,8-naphthyridine-3-carbaldehydes |

Friedlander Condensation and Mechanistic Variants for Naphthyridine Ring Formation

The Friedlander condensation is a widely recognized and versatile method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. nih.govniscpr.res.innih.govresearchgate.netwikipedia.orgacs.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a compound with a CH₂ group flanked by two electron-withdrawing groups). niscpr.res.inconnectjournals.com

For the synthesis of the 1,8-naphthyridine scaffold, 2-aminonicotinaldehyde is a common starting material. nih.govniscpr.res.inresearchgate.net It can be condensed with various ketones or compounds with active methylene groups in the presence of a catalyst, which can be either an acid or a base. niscpr.res.inconnectjournals.com To synthesize a precursor for this compound, a suitable ketone would be employed to introduce the methyl group at the desired position. Subsequent chlorination would then yield the final product.

Mechanistically, the Friedlander reaction can proceed through two primary pathways. One involves an initial aldol (B89426) condensation followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the aromatic ring. wikipedia.org

Recent advancements have focused on developing more environmentally friendly and efficient protocols for the Friedlander synthesis. These include the use of water as a solvent, ionic liquids as catalysts, and microwave-assisted solvent-free conditions. nih.govniscpr.res.innih.govresearchgate.net For instance, the use of choline (B1196258) hydroxide (B78521) as a metal-free, non-toxic, and water-soluble catalyst has been reported for the gram-scale synthesis of 1,8-naphthyridines in water. nih.govresearchgate.net Another approach utilizes ammonium (B1175870) acetate (B1210297) as a catalyst under solvent-free microwave irradiation, offering a rapid and high-yielding method. niscpr.res.in

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| 2-Aminonicotinaldehyde | Acetone (B3395972) | Choline hydroxide, Water, 50°C | 2-Methyl-1,8-naphthyridine | nih.gov |

| 2-Aminonicotinaldehyde | Carbonyl compounds with α-methylene group | Ammonium acetate, Microwave (solvent-free) | 1,8-Naphthyridines | niscpr.res.in |

| 2-Amino-3-pyridinecarboxaldehyde | α-Methylene carbonyl compounds | Basic ionic liquids (e.g., [Bmmim][Im]), Solvent-free, 80°C | 1,8-Naphthyridyl derivatives | nih.gov |

| 2-Aminonicotinaldehyde | Carbonyl compounds with α-methylene group | CeCl₃·7H₂O, Solvent-free grinding | 1,8-Naphthyridines | connectjournals.com |

Gould-Jacobs, Combes, and Povarov Reactions in Naphthyridine Synthesis

Beyond the Friedlander condensation, other named reactions provide access to the 1,8-naphthyridine core.

The Gould-Jacobs reaction is a powerful tool for constructing 4-hydroxyquinoline (B1666331) derivatives, and its principles can be extended to the synthesis of 4-hydroxy-1,8-naphthyridines. wikipedia.orgresearchgate.net The reaction typically involves the condensation of an aniline (B41778) or an amino-pyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by a thermal cyclization. wikipedia.orgjasco.ro The resulting 4-hydroxy-1,8-naphthyridine can then be further functionalized. For example, starting with 2-aminopyridine (B139424), the Gould-Jacobs reaction can yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. researchgate.net

The Combes quinoline (B57606) synthesis , while primarily used for quinolines, can be adapted for 1,8-naphthyridines. It involves the acid-catalyzed reaction of an aniline with a β-diketone. By using an aminopyridine instead of an aniline, the Combes reaction can lead to the formation of a 1,8-naphthyridine ring system. nih.gov

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, typically catalyzed by a Lewis acid, to form tetrahydroquinolines. nih.govwikipedia.orgchem-station.com This reaction can be adapted for the synthesis of tetrahydro-1,8-naphthyridines by using an imine derived from an aminopyridine. nih.gov While this method directly yields a reduced naphthyridine ring, subsequent oxidation can provide the aromatic 1,8-naphthyridine core. Mechanochemical methods have been developed for the aza-vinylogous Povarov reaction, offering a more sustainable approach. nih.gov

Niementowski Reaction and Other Condensation-Cyclization Strategies

The Niementowski quinoline synthesis is another condensation reaction that can be applied to the formation of the 1,8-naphthyridine scaffold. It involves the reaction of anthranilic acid (or an amino-substituted nicotinic acid for naphthyridines) with a ketone or aldehyde.

Other condensation-cyclization strategies often involve multi-component reactions, which offer the advantage of building molecular complexity in a single step. For example, a three-component reaction of substituted 2-aminopyridines, malononitrile (B47326) or an ethyl cyanoacetate, and various aldehydes in the presence of a Lewis acid has been used for the facile synthesis of 1,8-naphthyridine derivatives. organic-chemistry.orgresearchgate.net Catalyst-free, one-pot, three-component domino reactions have also been developed for the regioselective synthesis of functionalized organic-chemistry.orgCurrent time information in Bangalore, IN.naphthyridine derivatives in environmentally friendly solvents like ethanol (B145695). rsc.org

Palladium-Mediated and Cross-Coupling Approaches

Modern synthetic chemistry has increasingly relied on transition metal-catalyzed cross-coupling reactions to construct complex molecules. Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis and functionalization of heterocyclic compounds, including 1,8-naphthyridines. nih.govacs.org

These methods are typically used to introduce substituents onto a pre-formed naphthyridine ring. For instance, a halogenated 1,8-naphthyridine can undergo Suzuki or other cross-coupling reactions to introduce alkyl, aryl, or other functional groups. acs.org While not a primary method for constructing the naphthyridine ring itself, these reactions are crucial for accessing a wide range of substituted derivatives, including those that might be difficult to synthesize through classical condensation reactions. Cobalt-catalyzed cross-couplings of halogenated naphthyridines with organomagnesium and organozinc reagents have also been shown to be effective for the functionalization of various naphthyridine isomers. nih.gov

Control of Regioselectivity and Stereocontrol in 1,8-Naphthyridine Synthesis

Achieving the desired substitution pattern on the 1,8-naphthyridine ring is a critical aspect of its synthesis.

Regioselectivity , the control of where substituents are placed on the ring, is a key challenge, particularly in reactions like the Friedlander condensation when using unsymmetrical ketones. acs.org The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. For instance, in the Friedlander reaction with unsymmetrical ketones, certain ionic liquid catalysts have been shown to promote the formation of a single regioisomer in excellent yield. acs.org Similarly, in the functionalization of pre-existing naphthyridine rings, the inherent electronic properties of the ring system and the choice of catalyst and coupling partners in cross-coupling reactions dictate the regioselectivity. organic-chemistry.org Stepwise cross-coupling reactions using different catalysts, such as palladium and cobalt, can allow for the regioselective functionalization of dihalogenated naphthyridines. nih.gov

Stereocontrol , the control of the three-dimensional arrangement of atoms, is primarily relevant when synthesizing chiral 1,8-naphthyridine derivatives, particularly those with stereocenters in substituents or in a reduced (e.g., tetrahydro) naphthyridine ring. In reactions like the Povarov reaction, which can generate stereocenters, the use of chiral catalysts or auxiliaries can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.

Green Chemistry Principles in 1,8-Naphthyridine Synthesis: Aqueous and Catalyst-Free Methods

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign solvents and reaction conditions. The synthesis of the 1,8-naphthyridine core has been a subject of such green approaches, with a focus on using water as a solvent and minimizing or eliminating the need for catalysts.

One of the most prominent methods for constructing the 1,8-naphthyridine skeleton is the Friedländer annulation. This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group. researchgate.netekb.eg Recent advancements have adapted this reaction to align with green chemistry principles. Research has demonstrated that the Friedländer condensation can be performed efficiently in water, which is a significant improvement over traditional methods that often rely on harsh conditions, organic solvents, and expensive metal catalysts. researchgate.netannamalaiuniversity.ac.in

For instance, the synthesis of 2-methyl-1,8-naphthyridine has been achieved in excellent yield by reacting 2-aminonicotinaldehyde with acetone in water, using the biocompatible and metal-free ionic liquid choline hydroxide (ChOH) as a catalyst. researchgate.netannamalaiuniversity.ac.in The reaction proceeds under mild conditions (50 °C), and the use of water as the solvent is particularly advantageous. researchgate.netannamalaiuniversity.ac.in Optimization studies have shown that both the aqueous medium and the catalyst are crucial for achieving high yields. researchgate.netannamalaiuniversity.ac.in In the absence of the catalyst or the solvent, no product formation was observed. researchgate.net

Furthermore, catalyst-free approaches have been developed. A one-pot domino reaction involving glutaraldehyde, malononitrile, and β-ketoamides in ethanol has been reported to produce functionalized Current time information in Bangalore, IN.ekb.egnaphthyridine derivatives. Current time information in Bangalore, IN. This method offers several advantages, including short reaction times, high yields, and operational simplicity, all without the need for a catalyst. Current time information in Bangalore, IN.

The table below summarizes key findings from green synthetic approaches to the 1,8-naphthyridine core.

Interactive Data Table: Green Synthesis of 1,8-Naphthyridine Derivatives

| Starting Materials | Reaction Type | Solvent | Catalyst | Key Features | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminonicotinaldehyde, Acetone | Friedländer Condensation | Water | Choline Hydroxide | Metal-free, mild temperature (50 °C), biocompatible catalyst | 99% | researchgate.netannamalaiuniversity.ac.in |

| 2-Aminonicotinaldehyde, Various Carbonyls | Friedländer Condensation | Water | None mentioned | High yield, use of water as reaction solvent | High | ekb.eg |

| Glutaraldehyde, Malononitrile, β-Ketoamides | Domino Reaction | Ethanol | Catalyst-Free | One-pot, short reaction times, high regio- and stereoselectivity | High | Current time information in Bangalore, IN. |

| Benzaldehydes, Malononitrile, Phenol, Acetylenic Esters | Multicomponent Reaction | Aqueous solution | SiO₂/Fe₃O₄ (reusable) | Room temperature, reusable catalyst | High | ekb.eg |

Conversion Strategies from 2-Chloro-3-formyl to this compound

The synthesis of the target compound, this compound, can be envisioned as a two-stage process: first, the synthesis of a key precursor, 2-chloro-3-formyl-1,8-naphthyridine, followed by the reduction of the formyl group to a methyl group.

Synthesis of the Precursor: 2-Chloro-3-formyl-1,8-naphthyridine

A common and effective method for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine is the Vilsmeier-Haack reaction. ekb.egekb.egwikipedia.org This reaction involves treating N-(pyridin-2-yl)acetamide with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). ekb.egwikipedia.org The process results in a one-pot cyclization and formylation to yield the desired chloro-formyl-naphthyridine derivative. wikipedia.orgeurjchem.comresearchgate.net This method is noted for being both rapid and efficient. ekb.egresearchgate.net

Data Table: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

| Starting Material | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| N-(pyridin-2-yl)acetamide | POCl₃, DMF | Vilsmeier-Haack Cyclization | 2-Chloro-3-formyl-1,8-naphthyridine | ekb.egekb.egwikipedia.orgeurjchem.com |

Proposed Conversion to this compound

Once the 2-chloro-3-formyl-1,8-naphthyridine precursor is obtained, the next critical step is the reduction of the aldehyde (formyl) group at the C-3 position to a methyl group. Standard organic chemistry provides two primary, powerful methods for this transformation: the Wolff-Kishner reduction and the Clemmensen reduction. While direct literature detailing these specific reductions on 2-chloro-3-formyl-1,8-naphthyridine is scarce, their application can be proposed based on well-established reaction mechanisms.

Wolff-Kishner Reduction: This reaction converts aldehydes and ketones to alkanes under strongly basic conditions. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.org The process involves two main steps: first, the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (NH₂NH₂), followed by the elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol. wikipedia.orgbyjus.comlibretexts.org The driving force is the formation of the highly stable dinitrogen molecule. masterorganicchemistry.com Given that the 1,8-naphthyridine ring is generally stable under basic conditions, the Wolff-Kishner reduction is a highly plausible method for this conversion.

Clemmensen Reduction: This method also reduces aldehydes and ketones to alkanes but operates under strongly acidic conditions. annamalaiuniversity.ac.inwikipedia.org The typical reagents are zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). annamalaiuniversity.ac.inwikipedia.org This method is particularly effective for aryl-alkyl ketones. wikipedia.org However, the 1,8-naphthyridine nucleus contains basic nitrogen atoms that would be protonated under these conditions. Furthermore, the chloro-substituent might be susceptible to side reactions in a strongly acidic, reductive environment. Therefore, the Wolff-Kishner reduction may be preferred to avoid potential complications associated with the acidic nature of the Clemmensen reduction. masterorganicchemistry.com

Data Table: Proposed Strategies for Formyl to Methyl Group Conversion

| Method | Reagents | Conditions | Key Characteristics |

|---|

| Wolff-Kishner Reduction | 1. Hydrazine (NH₂NH₂) 2. Strong Base (e.g., KOH) | High temperature in a high-boiling solvent (e.g., diethylene glycol) | Basic conditions; suitable for acid-sensitive substrates. wikipedia.orgmasterorganicchemistry.com | | Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) | Heating | Acidic conditions; potential for side reactions with acid-sensitive groups. wikipedia.orgmasterorganicchemistry.com |

Reactivity and Functional Group Transformations of 2 Chloro 3 Methyl 1,8 Naphthyridine

Reactions Involving the Halogen Atom (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Reactions)

The chlorine atom at the C-2 position of the 1,8-naphthyridine (B1210474) ring is the most reactive site for substitution reactions. Its reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen atom, which stabilizes the intermediate formed during nucleophilic attack. This makes the compound an excellent substrate for both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

In SNAr reactions, a nucleophile attacks the carbon atom bearing the chloro leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted and then restored upon the expulsion of the chloride ion. youtube.com This mechanism is distinct from SN2 reactions and is characteristic of electron-poor aromatic and heteroaromatic systems. youtube.commasterorganicchemistry.com A wide variety of nucleophiles can displace the chlorine atom, including amines, alkoxides, and thiols, providing straightforward access to a diverse range of 2-substituted-1,8-naphthyridine derivatives. nih.govgoogle.com The reactivity order for halide leaving groups in activated SNAr reactions is typically F > Cl ≈ Br > I. nih.gov

Cross-Coupling Reactions:

Palladium or nickel-catalyzed cross-coupling reactions represent a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The carbon-chlorine bond in 2-chloro-3-methyl-1,8-naphthyridine can be activated by a low-valent metal catalyst, which inserts into the C-Cl bond via oxidative addition. The resulting organometallic intermediate can then react with a suitable coupling partner (e.g., organoboron, organozinc, or organotin compounds) in a process called transmetalation, followed by reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov Desulfinative cross-coupling has also emerged as a valuable method for overcoming challenging couplings with heteroaromatic boronates. acs.org These reactions, including the Suzuki-Miyaura, Negishi, and Stille couplings, allow for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the 2-position. nih.govresearchgate.net

| Reaction Type | Reagent/Catalyst System | Product Type |

| Nucleophilic Aromatic Substitution | Amines (R-NH₂) | 2-Amino-3-methyl-1,8-naphthyridines |

| Alkoxides (R-O⁻) | 2-Alkoxy-3-methyl-1,8-naphthyridines | |

| Thiols (R-SH) | 2-Thioether-3-methyl-1,8-naphthyridines | |

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | 2-Aryl-3-methyl-1,8-naphthyridines |

| Negishi Coupling | Organozinc reagent / Pd or Ni catalyst | 2-Alkyl/Aryl-3-methyl-1,8-naphthyridines |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | 2-Amino-3-methyl-1,8-naphthyridines |

Transformations at the Methyl Group (if applicable from formyl precursor) and Aliphatic Side Chains

While direct functionalization of the methyl group can be challenging, transformations are often carried out on related precursors, particularly the 3-formyl derivative, 2-chloro-3-formyl-1,8-naphthyridine. This aldehyde serves as a versatile handle for constructing various side chains.

A key reaction involving the formyl precursor is the Claisen-Schmidt condensation . ekb.eg In this base-catalyzed reaction, the aldehyde condenses with a ketone possessing α-hydrogens (such as various acetophenones or acetylated heterocycles) to form α,β-unsaturated carbonyl compounds, commonly known as chalcones. ekb.eg This reaction effectively builds a new, functionalized aliphatic side chain at the C-3 position. ekb.eg These chalcone (B49325) derivatives can undergo further reactions, such as iodination or bromination of the double bond. ekb.eg

Separately, methods have been developed for the direct α-methylation of the 1,8-naphthyridine ring system itself using dimethyl sulfoxide (B87167) (DMSO) as a methyl source under transition-metal-free conditions, highlighting another route for modifying substituents on the core structure. researchgate.netrsc.org

| Precursor | Reagent | Reaction Type | Resulting Side Chain |

| 2-Chloro-3-formyl-1,8-naphthyridine | Acetophenone | Claisen-Schmidt Condensation | 3-(3-Oxo-3-phenylprop-1-en-1-yl) |

| 2-Chloro-3-formyl-1,8-naphthyridine | p-Hydroxy acetophenone | Claisen-Schmidt Condensation | 3-(3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl) |

| 2-Chloro-3-formyl-1,8-naphthyridine | 2-Acetyl furan | Claisen-Schmidt Condensation | 3-(3-(Furan-2-yl)-3-oxoprop-1-en-1-yl) |

| 2-Chloro-3-formyl-1,8-naphthyridine | 3-Acetyl indole | Claisen-Schmidt Condensation | 3-(3-(Indol-3-yl)-3-oxoprop-1-en-1-yl) |

Electrophilic and Nucleophilic Reactivity of the 1,8-Naphthyridine Ring System

The 1,8-naphthyridine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic character strongly influences its reactivity.

Electrophilic Reactivity: The ring system is generally deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Such reactions require harsh conditions and often result in low yields, if they occur at all. The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic than benzene.

Nucleophilic Reactivity: Conversely, the electron-deficient nature of the 1,8-naphthyridine ring makes it susceptible to nucleophilic attack. nih.gov Nucleophiles can attack the ring directly, especially at the positions α (C2, C7) and γ (C4, C5) to the nitrogen atoms. The presence of a good leaving group, such as the chlorine atom in this compound, greatly facilitates nucleophilic substitution at that position, as described in section 3.1.

Participation in Named Reactions and Multi-Component Reactions

The synthesis and functionalization of the this compound scaffold rely on several important named reactions.

The Friedländer Annulation is a fundamental and widely used method for constructing the 1,8-naphthyridine core. acs.orgnih.gov This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester), usually under base or acid catalysis. acs.orgnih.govorganic-chemistry.org

The Vilsmeier-Haack reaction is employed to introduce the formyl group at the C-3 position. The synthesis of 2-chloro-3-formyl-1,8-naphthyridine can be achieved via a Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide using a reagent formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). ekb.eg

As previously mentioned, the Claisen-Schmidt condensation is used to extend the side chain from the 3-formyl derivative, creating chalcones. ekb.eg Furthermore, multi-component reactions, which combine three or more reactants in a single step, provide an efficient strategy for the synthesis of substituted 1,8-naphthyridine derivatives. organic-chemistry.org

| Named Reaction | Role in Synthesis/Modification | Reactants Example |

| Friedländer Annulation | Construction of the 1,8-naphthyridine ring | 2-Aminonicotinaldehyde + Ketone |

| Vilsmeier-Haack Reaction | Introduction of a formyl group (CHO) | N-(pyridin-2-yl)acetamide + POCl₃/DMF |

| Claisen-Schmidt Condensation | Side chain formation (Chalcones) | 2-Chloro-3-formyl-1,8-naphthyridine + Ketone |

Ring Modification and Rearrangement Reactions

The aromatic 1,8-naphthyridine ring system is generally stable, and reactions that modify the core heterocyclic structure are less common than peripheral functional group transformations. However, under specific conditions, rearrangements in related fused heterocyclic systems have been observed. For instance, the Semmler-Wolff transposition has been reported in the formation of a benzo[c] youtube.comrsc.orgnaphthyridin-2(1H)-one, which proceeds through an N-acyliminium salt intermediate. nih.gov

While no specific examples are documented for this compound, conceptual pathways for ring modification can be considered. For example, if a carbocation were generated on a side chain immediately adjacent to the ring (e.g., at the benzylic position of a C4-ethyl group), a carbocation-mediated ring expansion could theoretically occur, transforming the six-membered pyridine (B92270) ring into a seven-membered ring. youtube.com Such rearrangements are driven by the release of ring strain or the formation of a more stable carbocation, but they remain a theoretical consideration for this specific scaffold without experimental evidence. youtube.com

Derivatization Strategies and Analog Synthesis of 2 Chloro 3 Methyl 1,8 Naphthyridine

Systematic C-Substitution and N-Alkylation/Arylation of the Naphthyridine Core

The reactivity of the 2-chloro-3-methyl-1,8-naphthyridine core allows for a variety of substitution patterns, enabling the introduction of diverse functional groups at specific positions. The chloro-substituent at the C2 position is particularly amenable to nucleophilic substitution and cross-coupling reactions, while the nitrogen atoms of the naphthyridine ring can undergo alkylation or arylation.

The Vilsmeier-Haack reaction is a key method for the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehydes from N-(pyridin-2-yl)acetamides. researchgate.net This reaction proceeds by treating the substituted acetamide (B32628) with phosphorus oxychloride (POCl3) in dimethylformamide (DMF), leading to cyclization and the introduction of a formyl group at the C3 position. researchgate.net The presence of electron-donating groups on the pyridine (B92270) ring can facilitate this cyclization. researchgate.net

The resulting 2-chloro-3-formyl-1,8-naphthyridine serves as a versatile intermediate for further C-substitutions. For instance, the aldehyde can be condensed with hydrazine (B178648) hydrate (B1144303) to form pyrazole-fused derivatives. researchgate.net Furthermore, the chlorine atom at C2 can be displaced by various nucleophiles. Treatment with sodium azide (B81097) can lead to the formation of a tetrazolo[1,5-a] Current time information in Chatham County, US.naphthyridine system, while reaction with sodium sulfide (B99878) can yield the corresponding 2-mercapto derivative. researchgate.net

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-(pyridin-2-yl)acetamide | POCl3, DMF | 2-Chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) | researchgate.net |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Hydrazine hydrate, Sodium acetate (B1210297), Methanol | Pyrazolo[3,4-b] Current time information in Chatham County, US.naphthyridine derivative | researchgate.net |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Sodium azide, Ethanol (B145695) | Tetrazolo[1,5-a] Current time information in Chatham County, US.naphthyridine-4-carbaldehyde | researchgate.net |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Sodium sulfide, DMF | 2-Mercapto-1,8-naphthyridine-3-carbaldehyde | researchgate.net |

N-alkylation of the naphthyridine core is another common derivatization strategy. mdpi.com This can be achieved through reactions with alkyl halides in the presence of a base. mdpi.com For example, N-alkylation of fused dihydro- or tetrahydro Current time information in Chatham County, US.organic-chemistry.orgnaphthyridines is frequently carried out via SN reactions with alkyl halides. mdpi.com

Synthesis of Fused Heterocyclic Systems Incorporating the 1,8-Naphthyridine (B1210474) Moiety

The fusion of additional heterocyclic rings onto the 1,8-naphthyridine framework is a powerful strategy to generate novel, complex, and structurally diverse molecules. A variety of synthetic methodologies have been developed to construct these fused systems.

One common approach is the intramolecular cyclization of appropriately substituted 1,8-naphthyridine precursors. For example, the synthesis of 6H-indolo[2,3-b] Current time information in Chatham County, US.naphthyridines can be achieved through a one-step process. acs.org Another example is the synthesis of indolo[3,2-c] Current time information in Chatham County, US.naphthyridines via an intramolecular Povarov reaction, which involves a three-component condensation. ekb.eg

The Friedländer annulation is a widely used and effective method for the synthesis of the 1,8-naphthyridine core itself, which can then be a substrate for further fusion. organic-chemistry.orgrsc.org This reaction typically involves the acid- or base-catalyzed condensation of a 2-aminopyridine (B139424) derivative with a compound containing an α-methylene carbonyl group. organic-chemistry.orgekb.eg

Furthermore, the synthesis of Current time information in Chatham County, US.mdpi.comekb.egtriazolo[4,3-a] Current time information in Chatham County, US.naphthyridines has been reported, highlighting the versatility of the 1,8-naphthyridine core in constructing fused systems with different heteroatoms. uobaghdad.edu.iq

| Fused System | Synthetic Method | Key Precursors | Reference |

|---|---|---|---|

| 6H-Indolo[2,3-b] Current time information in Chatham County, US.naphthyridines | One-step synthesis | - | acs.org |

| Indolo[3,2-c] Current time information in Chatham County, US.naphthyridines | Intramolecular Povarov reaction | 2-amino-4-methylpyridine, aromatic aldehydes, indole | ekb.eg |

| Pyrrolo[2,3-b]pyridines bearing a 1,8-naphthyridin-4-one fragment | Condensation reaction | 4-chloro-1H-pyrrolo[2,3-b]pyridine, 2-substituted-4-nitrophenol derivatives | ekb.eg |

| Current time information in Chatham County, US.mdpi.comekb.egTriazolo[4,3-a] Current time information in Chatham County, US.naphthyridines | - | - | uobaghdad.edu.iq |

Bioisosteric Replacements and Scaffold Modifications for Chemical Space Exploration

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. wikipedia.org In the context of this compound, bioisosteric replacements and scaffold modifications are employed to explore new regions of chemical space, potentially leading to improved pharmacological profiles.

A common bioisosteric replacement involves substituting the phenyl ring with other aromatic systems like thiophene (B33073) or naphthalene. wikipedia.org This can influence the compound's efficacy, binding specificity, and pharmacokinetic properties. wikipedia.org Another classical bioisosteric replacement is the substitution of a hydroxyl group with an amino group, or a hydrogen atom with a fluorine atom to block metabolic oxidation. wikipedia.orgu-tokyo.ac.jp

Scaffold hopping, a more drastic modification, involves replacing the central 1,8-naphthyridine core with a different heterocyclic system while aiming to retain the key pharmacophoric features. For instance, the ester group in some compounds has been replaced by bioisosteric 1,2,4-oxadiazoles or 1,2,4-thiadiazoles. u-tokyo.ac.jp

The exploration of different substitution patterns on the 1,8-naphthyridine ring itself can be considered a form of scaffold modification. For example, a recent study reported the design and synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, where various substituents were introduced on a piperazine (B1678402) ring attached to the C2 position. rsc.org These modifications led to compounds with varying anti-mycobacterial activity, demonstrating the impact of such changes on biological function. rsc.org

| Original Group/Scaffold | Bioisosteric Replacement/Modification | Rationale/Effect | Reference |

|---|---|---|---|

| Phenyl ring | Thiophene, Naphthalene | Improve efficacy, change specificity, alter pharmacokinetics | wikipedia.org |

| Hydrogen atom | Fluorine atom | Block metabolic oxidation, increase half-life | wikipedia.orgu-tokyo.ac.jp |

| Ester group | 1,2,4-Oxadiazole, 1,2,4-Thiadiazole | Mimic the electronic and steric properties of the ester | u-tokyo.ac.jp |

| 2-Chloro substituent | Piperazine derivatives | Explore new interactions and modulate biological activity | rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques in 2 Chloro 3 Methyl 1,8 Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-chloro-3-methyl-1,8-naphthyridine, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For derivatives of 1,8-naphthyridine (B1210474), the aromatic protons typically appear in the downfield region of the spectrum. For instance, in related 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) compounds, the proton at the C-4 position appears as a singlet around δ 7.77-7.99 ppm, while the protons on the pyridine (B92270) ring (C-5, C-6, and C-7) exhibit characteristic doublet and triplet splitting patterns in the range of δ 7.05-8.90 ppm. researchgate.netekb.eg The methyl group protons at the C-3 position of this compound would be expected to produce a singlet in the upfield region, typically around δ 2.0-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. In 1,8-naphthyridine derivatives, the carbon atoms of the heterocyclic rings resonate at specific chemical shifts. thieme-connect.de For example, in a series of 2-hydrazinyl-3-substituted pnrjournal.comresearchgate.netnaphthyridines, the carbon atoms of the naphthyridine core were observed in the range of δ 102-163 ppm. pnrjournal.com The carbon of the methyl group in this compound would appear at a significantly higher field (lower ppm value) compared to the aromatic carbons. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. lew.roresearchgate.net

| Technique | Typical Chemical Shift Ranges (ppm) | Information Obtained |

| ¹H NMR | Aromatic Protons: 7.0 - 9.0, Methyl Protons: ~2.5 | Number of protons, their chemical environment, and spin-spin coupling with neighboring protons. |

| ¹³C NMR | Aromatic Carbons: 110 - 165, Methyl Carbon: ~20-30 | Number of unique carbon atoms and their chemical environment. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing the molecule's vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The C-Cl stretching vibration typically appears in the region of 850-550 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the naphthyridine ring system are found in the 1650-1400 cm⁻¹ region. ekb.egresearchgate.net The presence of the methyl group would be indicated by C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-Cl bond often gives a strong signal in the Raman spectrum. researchgate.net Aromatic ring "breathing" modes and other skeletal vibrations are also readily observed, providing a characteristic fingerprint for the molecule. scielo.br

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch | 1650 - 1400 |

| C-Cl Stretch | 850 - 550 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₇ClN₂, giving it a molecular weight of approximately 178.62 g/mol . sigmaaldrich.com

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 178. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 180 would also be present, with an intensity of about one-third of the molecular ion peak. docbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for chloro-aromatic compounds include the loss of a chlorine radical (Cl•) or a molecule of HCl. The fragmentation of the naphthyridine ring can also lead to a variety of smaller, charged fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the conjugated π-system of this compound. The UV-Vis spectrum of 1,8-naphthyridine derivatives typically exhibits multiple absorption bands corresponding to π → π* and n → π* transitions. nih.gov These transitions are influenced by the substituents on the naphthyridine core. The introduction of a chloro and a methyl group would be expected to cause shifts in the absorption maxima compared to the parent 1,8-naphthyridine molecule.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the planar nature of the naphthyridine ring system. nih.gov

Furthermore, X-ray crystallography reveals how the molecules pack in the crystal lattice and identifies any intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the physical properties of the compound. nih.gov For example, in the crystal structure of a related compound, 2,7-bis(trichloromethyl)-1,8-naphthyridine, the molecules were found to be stacked in an antiparallel manner with short Cl···Cl and Cl···N contacts observed. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value of the compound depends on the polarity of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). ekb.egpnrjournal.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of this compound. By using an appropriate column and mobile phase, baseline separation from impurities can be achieved, allowing for accurate quantification of the compound's purity.

Computational and Theoretical Investigations of 2 Chloro 3 Methyl 1,8 Naphthyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Molecular Properties

DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 2-Chloro-3-methyl-1,8-naphthyridine, these calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311G(d,p).

Such studies would yield crucial data on the molecule's optimized geometry, including bond lengths and angles. Analysis of the electronic properties would involve mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Molecular Interactions

MD simulations provide insights into the dynamic behavior of a molecule over time. For this compound, an MD simulation would model the molecule's movements and conformational changes in a simulated environment, such as in a solvent like water or DMSO. This is crucial for understanding how the molecule behaves in a biological context. The simulation would track the trajectory of each atom, allowing for the analysis of conformational flexibility, the stability of different conformers, and the formation of intra- and intermolecular hydrogen bonds. Such studies are vital for understanding how a ligand might adapt its shape to fit into a biological target like a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and QSPR studies build mathematical models to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. For a series of related 1,8-naphthyridine (B1210474) analogues, a QSAR model could be developed to predict their efficacy based on various calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters). While studies exist for other 1,8-naphthyridines, no specific QSAR or SPR models focusing on this compound were found. These models are instrumental in rational drug design, helping to prioritize the synthesis of new derivatives with potentially enhanced properties.

Elucidation of Reaction Mechanisms and Reaction Pathway Analysis via Computational Approaches

Computational methods, particularly DFT, are invaluable for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. Researchers can calculate the energies of reactants, products, intermediates, and transition states. This information allows for the determination of activation energies and the identification of the most likely reaction pathway, providing a level of detail that is often difficult to obtain through experimental means alone. For instance, the Vilsmeier-Haack cyclization commonly used for synthesizing naphthyridines could be modeled to understand its regioselectivity and efficiency.

Analysis of Molecular Orbital Energies, Dipole Moments, Polarizability, and Hyperpolarizability

Beyond the basic HOMO-LUMO analysis, DFT calculations provide a wealth of data on a molecule's electronic characteristics.

Molecular Orbital Energies: A detailed analysis of all molecular orbital energies provides a complete picture of the electronic structure.

Polarizability and Hyperpolarizability: These properties describe how the electron cloud of the molecule is distorted by an external electric field. They are particularly important for understanding a molecule's non-linear optical (NLO) properties.

A hypothetical data table for such properties, derived from a DFT calculation, would look like this:

| Property | Calculated Value | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| Energy Gap (ΔE) | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| Mean Polarizability (α) | Data not available | a.u. |

| First Hyperpolarizability (β) | Data not available | a.u. |

No published data was found for this compound to populate this table.

Intermolecular Interaction Studies (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient)

To understand how this compound might interact with other molecules or with itself in a condensed phase, advanced computational techniques are employed.

QTAIM: This method analyzes the electron density topology to characterize chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces. It can identify bond critical points and quantify the strength and nature of these interactions.

Reduced Density Gradient (RDG): The RDG method is used to visualize weak non-covalent interactions. It generates 3D plots that highlight regions of hydrogen bonding, steric repulsion, and van der Waals interactions, providing a clear and intuitive picture of the intermolecular forces at play.

Non Clinical Applications and Mechanistic Insights Derived from 2 Chloro 3 Methyl 1,8 Naphthyridine Research

2-Chloro-3-methyl-1,8-naphthyridine as a Ligand in Coordination Chemistry

The nitrogen atoms within the 1,8-naphthyridine (B1210474) ring system are strategically positioned to act as effective coordination sites for a variety of metal ions. This has led to significant research into its role as a ligand in the formation of metal complexes with diverse applications.

The 1,8-naphthyridine framework is a well-established motif in the design of ligands for transition metal-catalyzed reactions. nih.gov The nitrogen atoms can coordinate to metal centers, influencing the electronic and steric environment of the catalyst and thereby its activity and selectivity. For instance, ruthenium(II)-carbonyl complexes featuring monodentate 1,8-naphthyridine ligands have demonstrated catalytic activity in transfer hydrogenation reactions. uchile.cl While direct studies on this compound complexes in catalysis are emerging, the broader family of naphthyridine derivatives has been successfully employed in various catalytic processes, including those catalyzed by rhodium, iridium, copper, and nickel. nih.gov The presence of the chloro and methyl groups on the 2- and 3-positions of the naphthyridine ring can be strategically utilized to fine-tune the ligand's properties, potentially leading to catalysts with enhanced performance.

The 1,8-naphthyridine skeleton is a key component in the design of synthetic receptors and molecular sensors. Its ability to form specific interactions, such as hydrogen bonds, and to coordinate with metal ions makes it an ideal platform for the development of selective molecular recognition systems. nih.gov The derivatization of the 1,8-naphthyridine core, as seen in this compound, allows for the introduction of further functionalities that can enhance binding affinity and selectivity for target analytes. While specific examples detailing this compound as a molecular sensor are not extensively documented, the foundational principles of 1,8-naphthyridine chemistry strongly support its potential in this area.

Role in Advanced Materials Science

The photophysical and electronic properties of 1,8-naphthyridine derivatives have attracted considerable interest in the field of materials science. These compounds can be incorporated into larger molecular architectures to create materials with specific optical and electronic functionalities.

Derivatives of 1,8-naphthyridine are recognized for their potential in the development of materials for organic light-emitting diodes (OLEDs). nih.gov The inherent luminescent properties of the naphthyridine core, which can be modulated by the introduction of substituents like the chloro and methyl groups in this compound, are crucial for their application as emitters or host materials in OLED devices. The ability to tune the emission color and efficiency through chemical modification makes these compounds highly attractive for creating next-generation display and lighting technologies.

Research into the nonlinear optical (NLO) properties of 1,8-naphthyridine derivatives is an emerging area. NLO materials are capable of altering the properties of light that passes through them and are essential for applications in telecommunications, optical computing, and frequency conversion. The charge-transfer characteristics and extended π-systems that can be engineered into 1,8-naphthyridine-based molecules are key determinants of their NLO response. The specific electronic effects of the chloro and methyl substituents in this compound could be harnessed to design molecules with significant NLO properties.

Mechanistic Aspects of Biological Interactions (In vitro and Theoretical Frameworks)

While the focus of this article is on non-clinical applications, understanding the fundamental mechanisms by which this compound and its derivatives interact with biological systems at a molecular level is crucial for its broader scientific utility.

In vitro studies and theoretical modeling provide insights into the potential biological activities of 1,8-naphthyridine derivatives. For example, some derivatives have been shown to possess antibacterial and antifungal properties. ekb.eg The mechanism of action for some 1,8-naphthyridine compounds, such as the well-known antibacterial agent nalidixic acid, involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. It is plausible that derivatives like this compound could exhibit similar modes of action. Theoretical studies can further elucidate the binding modes and interactions of these compounds with biomolecular targets, guiding the design of new derivatives with specific biological functions. For instance, chalcone (B49325) derivatives of 2-chloro-3-formyl-1,8-naphthyridine have been synthesized and some have shown moderate activity against both gram-positive and gram-negative bacteria. researchgate.net

Enzyme Inhibition Studies (e.g., Topoisomerase II, Carbonic Anhydrase) for Mechanistic Elucidation

A thorough search of scientific databases yielded no specific studies investigating the inhibitory activity of this compound against key enzymes such as Topoisomerase II or Carbonic Anhydrase. Although the broader class of 1,8-naphthyridine derivatives has been identified as potential topoisomerase inhibitors, this activity has not been documented for the specific 2-chloro-3-methyl analogue. ekb.eg Similarly, while various heterocyclic compounds are known to inhibit carbonic anhydrases, no such research has been published for this compound.

DNA/RNA Interaction Studies (Theoretical or In vitro, without clinical implications)

The interaction of the 1,8-naphthyridine scaffold with nucleic acids is an active area of research. Studies on derivatives like dimeric 2-amino-1,8-naphthyridine have demonstrated selective binding to DNA mismatches, and other fused 1,8-naphthyridine systems have also been shown to interact with DNA. nih.govresearchgate.netnih.govnih.gov These interactions are typically studied through spectroscopic methods, viscosity measurements, and thermal denaturation experiments to determine binding constants and modes of interaction. nih.gov However, there are no available in vitro or theoretical studies that specifically detail the DNA or RNA binding properties of this compound.

Structure-Activity Relationship (SAR) Analysis for Target Binding Mechanisms

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a molecule with its biological target. For the 1,8-naphthyridine family, SAR analyses have been conducted on various series to elucidate the impact of different substituents on their biological activity, including anticancer and antileishmanial effects. nih.govnih.gov These studies have highlighted the importance of substitutions at various positions on the naphthyridine ring for optimal activity. nih.gov For example, research on some antitumor 1,8-naphthyridines suggests that functionalities at the C-3 and C-7 positions are essential for cytotoxicity. nih.gov Nevertheless, a specific SAR analysis focusing on this compound and its target binding mechanisms has not been reported in the available literature.

Other Emerging Non-Clinical Applications (e.g., Corrosion Inhibition)

Challenges and Future Directions in 2 Chloro 3 Methyl 1,8 Naphthyridine Research

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The synthesis of substituted 2-chloro-1,8-naphthyridines often relies on classical methods that may not meet modern standards of efficiency, sustainability, and scalability. A common route to the related 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) involves the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.netekb.eg While effective, this method involves harsh reagents and chlorinated solvents, presenting challenges for large-scale production and environmental sustainability.

Future research must focus on developing greener and more atom-economical synthetic pathways. This includes the exploration of catalytic methods that avoid stoichiometric, corrosive reagents. The Friedländer annulation, a reaction between a 2-aminopyridine (B139424) derivative and a carbonyl compound, offers a potential alternative. Recent advancements have demonstrated the use of water as a solvent for this reaction, significantly improving its environmental footprint. rsc.org Adapting such methods for the specific synthesis of 2-Chloro-3-methyl-1,8-naphthyridine from suitable precursors is a key objective. Furthermore, developing a scalable route is crucial for making this compound more accessible for broader research applications. nih.gov

Table 1: Comparison of Synthetic Strategies for 2-Substituted-1,8-Naphthyridines

| Synthetic Method | Typical Reagents | Advantages | Challenges & Future Directions |

| Vilsmeier-Haack Cyclization | N-(pyridin-2-yl)acetamide, POCl₃, DMF | Well-established, good for formyl derivatives researchgate.netekb.eg | Harsh reagents, scalability issues, environmental concerns. |

| Friedländer Annulation | 2-Aminonicotinaldehyde, carbonyl compounds | High yield, potential for greener solvents like water rsc.org | Requires specific starting materials, optimization for chloro- and methyl- substitution. |

| Catalytic C-H Activation | N/A | High atom economy, direct functionalization. | Requires discovery of suitable catalysts and reaction conditions for the naphthyridine core. |

Exploration of Novel Reactivity Patterns and Under-explored Chemical Transformations

The this compound scaffold possesses multiple reactive sites, offering a rich landscape for chemical derivatization. The chlorine atom at the C2 position is a prime handle for nucleophilic substitution and, more significantly, for modern cross-coupling reactions. While Suzuki-Miyaura coupling is a standard, exploring alternative methods like desulfinative cross-couplings could overcome potential challenges with heteroaromatic boronates and expand the scope of accessible structures. acs.org This would enable the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups.

The methyl group at the C3 position, while less reactive, could be functionalized through radical-mediated or oxidation pathways. The naphthyridine nitrogen atoms also present opportunities for quaternization or coordination chemistry. A systematic exploration of the reactivity of each position is needed to build a comprehensive chemical toolkit for this scaffold. This includes investigating cycloaddition reactions and regioselective metalations to create novel and complex molecular architectures. eurjchem.com

Integration of Advanced Computational Modeling with Experimental Research for Predictive Chemistry

The integration of computational chemistry with experimental workflows is a powerful strategy to accelerate the discovery and optimization process. nih.govnih.gov For this compound, computational modeling can provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets or material interfaces.

Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to predict reaction barriers, aiding in the design of more efficient synthetic routes. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural modifications of the naphthyridine scaffold with specific functional outcomes, be it biological activity or material properties. researchgate.net This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. The synergy between in silico screening and targeted experimental validation represents a paradigm shift towards a more rational and efficient design of novel molecules and materials. nih.gov

Table 2: Role of Computational Modeling in this compound Research

| Computational Method | Application Area | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Synthesis & Reactivity | Reaction mechanisms, transition state energies, spectroscopic properties. |

| Molecular Docking | Chemical Biology | Binding modes and affinities to protein targets. rsc.org |

| QSAR | Predictive Chemistry | Correlation of molecular descriptors with biological activity or material properties. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Materials Science | Conformational analysis, interaction with other molecules or surfaces. |

Expanding Non-Clinical Utility in Interdisciplinary Fields of Chemistry and Materials Science

While naphthyridines are well-known in medicinal chemistry, their application in other fields remains relatively underexplored. The unique electronic properties and metal-coordinating ability of the 1,8-naphthyridine (B1210474) core make this compound an attractive building block for materials science.

Potential applications include:

Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where its electron-deficient nature could be advantageous for electron-transport materials.

Sensor Technology: The nitrogen atoms can act as binding sites for metal ions or other analytes, forming the basis for novel chemosensors.

Catalysis: As a ligand for transition metal catalysts, where the steric and electronic properties of the chloro and methyl substituents can be tuned to influence catalytic activity and selectivity.

Future work should focus on synthesizing and characterizing polymers and discrete molecular materials incorporating this scaffold to evaluate their photophysical, electronic, and catalytic properties.

Design of Next-Generation Scaffolds for Fundamental Chemical Biology Research

In chemical biology, small molecules are indispensable tools for probing complex biological systems. The this compound core represents a versatile scaffold for the design of next-generation chemical probes. nih.gov The term "scaffold" refers to a core molecular structure upon which a variety of substituents can be built to create a library of diverse compounds. nih.gov

The C2-chloro group is an ideal attachment point for linkers or reporter tags (e.g., fluorophores, biotin) via substitution or cross-coupling reactions. This allows for the creation of "clickable" probes for activity-based protein profiling or imaging agents. By systematically modifying the scaffold, libraries of compounds can be generated and screened against various biological targets to identify novel inhibitors or modulators of protein function. This approach moves beyond traditional drug discovery to create tools that can elucidate fundamental biological processes. rsc.org

Q & A

Q. What multi-step strategies synthesize 1,8-naphthyridine-3-carboxylic acid analogues?

- Methodological Answer : The Gould-Jacobs reaction is key: (i) Condense 2-aminopyridine with ethoxy methylene malonate (120°C, 1 hr). (ii) Cyclize in diphenyl ether (250°C, 4 hr). (iii) N-alkylate with p-chlorobenzyl chloride (NaH/DMF, 90°C). (iv) Hydrolyze esters (10% NaOH, 100°C). Final coupling with amines (e.g., morpholine) achieves derivatives with >90% purity .

Data-Driven Analysis

Q. How to quantify structure-activity relationships (SAR) for methyl-substituted naphthyridines?

- Methodological Answer : Use QSAR models incorporating logP, polar surface area, and H-bond donors. For cytotoxic derivatives, methyl groups at C3 increase logP by ~0.5 units, enhancing membrane permeability. Compare IC₅₀ values (e.g., 3c: 8.2 µM vs. 5f: 12.4 µM) against computational descriptors (e.g., Molinspiro bioavailability scores) .

Q. Why do some naphthyridine derivatives show inconsistent cytotoxicity across studies?

- Methodological Answer : Variations in cell culture conditions (e.g., serum concentration, passage number) and assay endpoints (e.g., MTT vs. ATP luminescence) affect results. Normalize data to internal controls and validate with clonogenic assays. For example, 8d showed 76% inhibition in MCF7 but only 53% in HeLa due to differential efflux pump expression .

Q. What thermodynamic insights explain substituent effects on DNA binding?

- Methodological Answer : ITC data show methyl groups reduce entropy loss (TΔS: −12 kcal/mol for AND vs. −8 kcal/mol for ATMND), favoring binding. ΔCp differences (−161 vs. −217 cal/mol·K) indicate increased hydrophobic surface burial. Use MD simulations to map methyl group interactions with DNA grooves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.